![molecular formula C19H18ClN3O3S B2756418 (Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide CAS No. 1005987-21-2](/img/structure/B2756418.png)
(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2(3H)-one is a key component in a variety of chemical compounds with potential biological activities . It’s often used in the synthesis of triazole derivatives, which have shown cytotoxic and antibacterial activities .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, involves a 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
While specific structural analysis for the requested compound is not available, similar compounds like benzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been structurally characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds involve 1,3-dipolar cycloaddition . Further analysis would require more specific information on the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
The compound under investigation, due to its structural complexity, may be closely related to various synthetic derivatives of benzothiazole, which have been extensively studied for their biological activities. The scientific research applications of similar compounds include their potential use as anti-inflammatory, anticancer, anticonvulsant, and antimicrobial agents.
Anti-inflammatory Activity : The research dedicated to the design of new non-steroidal anti-inflammatory drugs (NSAIDs) highlighted the synthesis of ylidene derivatives of 2-thioxo-4-thiazolidinone, demonstrating significant anti-exudative activity. One of the lead compounds identified exhibited activity equivalent to the classic NSAID Diclofenac, with a low level of toxicity, suggesting its potential for profound study (Golota et al., 2015).
Anticancer Activity : Studies on the antitumor screening of novel 4-thiazolidinones with benzothiazole moiety revealed that some compounds demonstrated significant anticancer activity across various cancer cell lines. This emphasizes the potential therapeutic applications of benzothiazole derivatives in cancer treatment (Havrylyuk et al., 2010).
Anticonvulsant Agents : Research into heterocyclic compounds containing a sulfonamide thiazole moiety synthesized through various reactions showed that some derivatives exhibited significant anticonvulsant effects, abolishing the tonic extensor phase and offering 100% protection against picrotoxin-induced convulsion. This suggests the role of benzothiazole derivatives as potential anticonvulsant agents (Farag et al., 2012).
Antimicrobial Activity : The synthesis and evaluation of triazole derivatives tethering the bioactive benzothiazole nucleus, performed under ultrasound irradiation, demonstrated promising antimicrobial activities against various pathogenic bacterial and fungal strains. This underscores the importance of benzothiazole derivatives in developing new antimicrobial agents (Rezki, 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B, inhibiting its activity. It binds in the catalytic and second aryl binding site of the PTP1B . This interaction disrupts the normal function of PTP1B, leading to changes in insulin and leptin signaling pathways.
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose and energy homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin and leptin signaling, which can help to manage Type II diabetes .
Result of Action
The result of the compound’s action is a decrease in blood glucose levels. In a streptozotocin-induced diabetic Wistar rat model, the compound exhibited good antihyperglycemic efficacy . This indicates that it could potentially be used as a treatment for Type II diabetes.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, solvent polarity can affect the hydrogen bond dynamical process . .
Eigenschaften
IUPAC Name |
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12(24)21-15-6-7-16-17(11-15)27-19(23(16)8-9-26-2)22-18(25)13-4-3-5-14(20)10-13/h3-7,10-11H,8-9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFICDAZSZZQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Cl)S2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

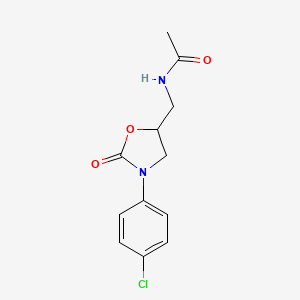
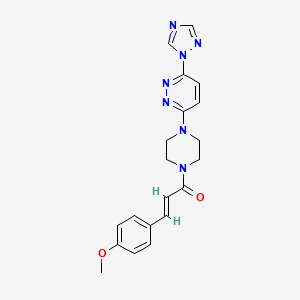

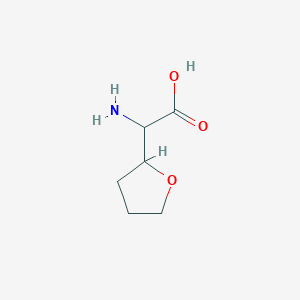

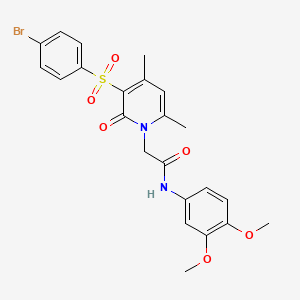
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2756345.png)
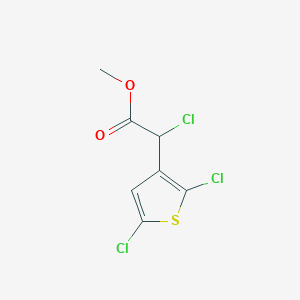
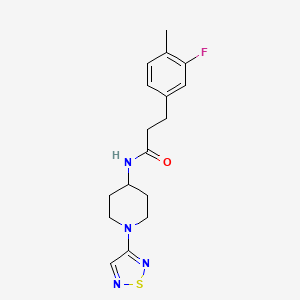
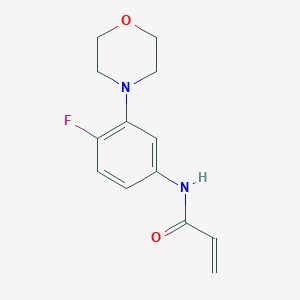
![Ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2756351.png)

![2-(4-fluorobenzamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2756355.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2756357.png)